4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide
Description
4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide is a substituted benzene derivative featuring a sulfonamide functional group (-SO₂NH₂) at position 1, bromine at position 4, fluorine at position 2, and a methyl group at position 6. Its molecular formula is inferred as C₇H₇BrFNO₂S, combining halogenated substituents (Br, F) and alkyl/functional groups that modulate electronic, steric, and solubility properties.
The sulfonamide group confers acidity due to the electron-withdrawing sulfonyl moiety, while bromine and fluorine enhance lipophilicity and influence intermolecular interactions.
Properties
Molecular Formula |
C7H7BrFNO2S |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
FDWBKHCKWISBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide typically involves the sulfonation of 4-Bromo-2-fluoro-6-methylbenzene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The resulting sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 4-Bromobenzene-1-sulfonamide (C₆H₆BrNO₂S)
- Key Differences : Lacks fluorine and methyl substituents.
- Impact :
- Acidity : The absence of fluorine (electron-withdrawing) reduces sulfonamide acidity compared to the target compound.
- Lipophilicity : Lower logP due to missing methyl group.
- Reactivity : Less steric hindrance at position 6 may enhance reactivity in substitution reactions.
(b) 4-Bromo-5-fluoro-2-methylbenzoic acid (CAS 1349715-55-4)
- Key Differences : Carboxylic acid (-COOH) replaces sulfonamide; substituents at positions 4 (Br), 5 (F), and 2 (CH₃).
- Impact :
- Acidity : Carboxylic acid (pKa ~2-3) is more acidic than sulfonamide (pKa ~9-10).
- Biological Activity : Carboxylic acids often participate in ionic interactions, whereas sulfonamides may act as enzyme inhibitors (e.g., carbonic anhydrase).
Substituent Position and Electronic Effects
(a) 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (similarity 0.94)
- Key Differences : Hydroxyl (-OH) and aldehyde (-CHO) groups replace sulfonamide and methyl.
- Impact :
- Hydrogen Bonding : Hydroxyl and aldehyde groups increase polarity, reducing membrane permeability compared to the methyl and sulfonamide in the target compound.
- Reactivity : Aldehyde is prone to nucleophilic attacks, unlike the stable sulfonamide.
(b) 3-Bromo-6-fluoro-2-methylbenzoic acid (CAS 1427373-55-4)
- Key Differences : Substituents at positions 3 (Br), 6 (F), and 2 (CH₃); benzoic acid functional group.
- Impact :
- Steric Effects : Methyl at position 2 may hinder meta-substitution reactions compared to the target compound’s methyl at position 6.
- Electronic Effects : Fluorine at position 6 (para to carboxylic acid) may amplify electron withdrawal, enhancing acidity.
Structural and Property Comparison Table
Biological Activity
4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C7H7BrFNO2S, with a molecular weight of 164.1 g/mol. The compound features a sulfonamide group (-SO2NH2), which is known for its role in various biological activities, particularly as inhibitors of specific enzymes.
Sulfonamides, including this compound, primarily exert their biological effects by inhibiting the activity of enzymes involved in folate synthesis. This inhibition can disrupt nucleic acid synthesis in bacteria, leading to antibacterial effects. Additionally, some sulfonamides have been shown to interact with different molecular targets, potentially influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamides against a range of pathogens. For instance, compounds with similar structures have demonstrated significant activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds often fall below 10 μg/mL, indicating strong antibacterial properties.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| BOK-4 | 6.9 | Mtb |
| BOK-7 | 6.7 | Mtb |
| BOP-4 | 4.8 | Mtb |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies involving structural analogs have reported significant inhibition of cancer cell proliferation through the modulation of histone acetylation processes. For example, compounds exhibiting similar sulfonamide structures showed IC50 values in the low micromolar range against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Research indicates that substitutions on the benzene ring can significantly affect potency and selectivity:
| Substitution Position | Effect on Activity |
|---|---|
| 4-position | Increased potency |
| 6-position | Reduced activity |
| Fluorine substitution | Enhanced solubility |
Case Studies
- Inhibition of DprE1 : A study on related compounds demonstrated effective inhibition of the DprE1 enzyme, crucial for Mtb survival. Compounds with similar sulfonamide functionalities showed IC50 values ranging from 2 to 5 μM against DprE1.
- Cancer Cell Studies : In vitro assays using cancer cell lines revealed that modifications to the sulfonamide group could enhance cytotoxicity. One derivative exhibited an IC50 value of 168 nM against breast cancer cells, highlighting the therapeutic potential of this class of compounds.
Q & A
Q. What synthetic strategies are recommended for 4-Bromo-2-fluoro-6-methylbenzene-1-sulfonamide, considering functional group compatibility and regioselectivity?
- Methodological Answer : A stepwise approach is advised:
Sulfonation : Introduce the sulfonyl group to the benzene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.
Amidation : React the intermediate sulfonyl chloride with ammonia or a protected amine source in anhydrous tetrahydrofuran (THF) with a base (e.g., triethylamine) to form the sulfonamide .
Halogen/Methyl Compatibility : Ensure bromo and fluoro substituents are inert during sulfonation by using mild conditions. The methyl group is typically stable under these reactions.
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) (>97% purity threshold) .
Q. How can researchers purify and validate the purity of this compound?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography with silica gel and a hexane/ethyl acetate gradient.
- Purity Analysis :
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against standards .
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on sulfonamide proton signals (~7–8 ppm) and absence of impurities .
- Mass Spectrometry : Validate molecular weight (M+ = 296.09 g/mol) using electrospray ionization (ESI-MS) .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a 2 factorial design to assess critical variables:
- Factors : Temperature (60–100°C), catalyst loading (0.1–0.5 mol%), solvent polarity (THF vs. DMF).
- Response Variables : Yield, purity, reaction time.
- Analysis : Use ANOVA to identify significant factors. For example, higher solvent polarity (DMF) may improve sulfonation efficiency but increase side reactions. Optimize trade-offs using response surface methodology (RSM) .
Q. What computational methods can elucidate reaction mechanisms or predict regioselectivity in sulfonamide synthesis?
- Methodological Answer :
- Reaction Path Search : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model sulfonation and amidation transition states.
- Regioselectivity Prediction : Use Fukui indices to identify electrophilic/nucleophilic sites on the benzene ring. The bromo group directs sulfonation to the para position due to its electron-withdrawing effect .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants for competing pathways) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or mass spec fragments)?
- Methodological Answer :
- NMR Discrepancies : Check for solvent effects (e.g., DMSO-d6 vs. CDCl3) or tautomerism. Compare with literature data for analogous sulfonamides (e.g., 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide) .
- Mass Spec Anomalies : Investigate in-source fragmentation or adduct formation. Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric species .
Q. What are the potential applications of this compound in medicinal chemistry or materials science?
- Methodological Answer :
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II/IX) due to sulfonamide’s zinc-binding affinity. Use fluorescence-based assays to measure IC values .
- Material Science : Explore its use in designing sulfonamide-functionalized polymers for gas separation membranes. Characterize permeability/selectivity using gas chromatography .
Analytical and Structural Considerations
Q. What advanced techniques characterize the crystal structure of this sulfonamide?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation from acetonitrile. Resolve structure to confirm bond lengths (S–N ~1.63 Å) and dihedral angles between aromatic rings. Compare with reported structures (e.g., 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide) to identify packing interactions .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
